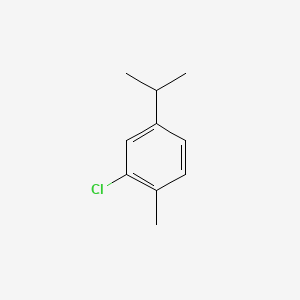

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-

Description

The compound Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- (CAS 4395-79-3), also known as 2-Chloro-4-isopropyltoluene or Carvacryl chloride, has the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.663 g/mol . Its structure features a benzene ring substituted with:

- A chloro group (-Cl) at position 2,

- A methyl group (-CH₃) at position 1,

- An isopropyl group (-CH(CH₃)₂) at position 2.

Key physical properties include a boiling point of 490.75 K (217.6°C) and a vaporization enthalpy (ΔvapH) of 11.8 kcal/mol at 415 K .

Properties

CAS No. |

4395-79-3 |

|---|---|

Molecular Formula |

C10H13Cl |

Molecular Weight |

168.66 g/mol |

IUPAC Name |

2-chloro-1-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |

InChI Key |

JVIGKRUGGYKFSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of p-Cymene (4-Isopropyltoluene)

The most straightforward and commonly employed method for preparing Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- involves the selective chlorination of p-cymene (4-isopropyltoluene). This process typically uses chlorine gas (Cl2) under controlled conditions to substitute a hydrogen atom on the aromatic ring with a chlorine atom, predominantly at the ortho position relative to the methyl group.

Reaction:

p-Cymene + Cl2 → Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- + HCl-

- Lewis acid catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) can be used to facilitate electrophilic aromatic substitution.

- The reaction temperature is carefully controlled, often between 0°C and 50°C, to favor mono-chlorination and minimize poly-chlorination or side reactions.

- Solvents such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) may be employed to moderate the reaction rate.

Selectivity:

The methyl and isopropyl groups are activating and ortho/para-directing substituents, which guide the chlorine substitution primarily to the 2-position (ortho to methyl), yielding the desired 2-chloro derivative.Yields:

Literature reports indicate moderate to high yields (typically 60–85%) depending on reaction scale and conditions.

Chlorination via Electrophilic Aromatic Substitution Using N-Chlorosuccinimide (NCS)

An alternative milder chlorination method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, often in the presence of a radical initiator or under photochemical conditions.

Reaction:

p-Cymene + NCS → Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- + succinimide-

- Greater control over mono-chlorination.

- Reduced formation of by-products compared to chlorine gas.

- Safer handling and milder reaction conditions.

-

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Ambient to slightly elevated (20–40°C).

- Reaction time: Several hours under stirring and sometimes UV light initiation.

Friedel-Crafts Alkylation Followed by Chlorination

A multi-step synthetic route can be employed starting from toluene or chlorotoluene derivatives:

-

- Isopropylation of chlorotoluene to introduce the isopropyl group at the 4-position.

- Catalyzed by Lewis acids such as AlCl3.

-

- Subsequent chlorination of the aromatic ring at the 2-position using chlorine or NCS.

This route is more complex but allows for tailored substitution patterns if starting materials differ.

Industrial Scale Synthesis

Continuous Flow Chlorination:

Industrial production often employs continuous flow reactors for the chlorination of p-cymene. This allows precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to higher selectivity and yield.Catalyst Optimization:

Use of heterogeneous catalysts or supported Lewis acids can improve catalyst recovery and process sustainability.Purification:

Post-reaction mixtures are typically purified by distillation or recrystallization to isolate the pure 2-chloro derivative.

Analytical Data and Reaction Monitoring

| Parameter | Typical Value/Method | Notes |

|---|---|---|

| Molecular Formula | C10H13Cl | Confirmed by elemental analysis |

| Molecular Weight | 168.66 g/mol | Calculated from molecular formula |

| Reaction Temperature | 0–50°C (chlorination) | Controlled to avoid poly-chlorination |

| Catalyst | FeCl3, AlCl3, or none (depending on method) | Lewis acid catalysts facilitate EAS |

| Solvent | CCl4, CH2Cl2, acetonitrile | Depends on chlorinating agent |

| Reaction Time | 1–6 hours | Varies with reagent and scale |

| Yield | 60–85% | Depends on reaction conditions |

| Purity (HPLC) | >95% | After purification |

Research Findings and Literature Overview

Selectivity Studies:

Research indicates that the methyl and isopropyl groups direct chlorination to the 2-position due to their electron-donating effects, which activate the ring and influence regioselectivity in electrophilic aromatic substitution reactions.Kinetic Studies:

Reaction kinetics reveal that chlorination proceeds via a classic electrophilic aromatic substitution mechanism, with the rate-determining step being the formation of the sigma complex intermediate.Alternative Chlorinating Agents:

Studies comparing chlorine gas and NCS show that NCS offers better selectivity and safer handling, though chlorine gas remains more economical for large-scale production.Environmental and Safety Considerations:

Chlorination reactions generate hydrogen chloride (HCl) as a by-product, requiring appropriate scrubbing and neutralization systems in industrial setups.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Direct Chlorination of p-Cymene | Cl2, FeCl3/AlCl3 catalyst, 0–50°C | Simple, cost-effective | Risk of poly-chlorination | 60–85% |

| N-Chlorosuccinimide (NCS) Chlorination | NCS, solvent (CH2Cl2), ambient temp | Mild conditions, better selectivity | Longer reaction time, costlier reagent | 65–80% |

| Friedel-Crafts Alkylation + Chlorination | AlCl3 catalyzed alkylation + chlorination | Tailored substitution | Multi-step, more complex | Variable |

| Continuous Flow Chlorination (Industrial) | Cl2, optimized catalysts, flow reactor | High control, scalability | Requires specialized equipment | >80% |

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form carboxylic acids or ketones under specific conditions.

Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-isopropyltoluene.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

Substitution: 4-isopropylbenzyl alcohol.

Oxidation: 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.

Reduction: 4-isopropyltoluene.

Scientific Research Applications

Organic Synthesis

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- is widely used as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:

- Electrophilic Aromatic Substitution (EAS) : The chlorine atom enhances the reactivity of the benzene ring, facilitating substitutions with electrophiles like nitro groups or alkyl chains.

- Nucleophilic Substitution : The chlorine can be replaced by nucleophiles such as hydroxide ions or alkoxides, making it useful in synthesizing alcohols and ethers.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes, expanding its utility in organic chemistry.

Material Science

In material science, Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- serves as a precursor for developing advanced materials. Its unique chemical properties enable:

- Polymer Production : It is utilized in creating polymers and resins that exhibit desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating coatings that require durability and resistance to environmental degradation.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry:

- Drug Development : Researchers are exploring its utility as a building block for designing pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of complex drug molecules.

- Biological Activity : Preliminary studies suggest that Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- may exhibit antimicrobial properties. This aspect warrants further investigation into its efficacy against pathogens.

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the use of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- in synthesizing novel antimicrobial agents. The compound was modified through nucleophilic substitution to produce derivatives with enhanced antibacterial activity against resistant strains of bacteria.

Case Study 2: Environmental Impact Assessment

Research focused on the environmental persistence of chlorinated aromatic compounds, including Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-. Findings indicated that such compounds could bioaccumulate in aquatic systems, raising concerns about their long-term ecological effects.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications. The compound’s structure allows it to participate in various chemical and biological processes, making it a versatile compound for research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro vs. Bromo Derivatives

2-Bromo-4-chloro-1-isopropylbenzene (CAS 1369828-32-9)

Comparison :

- The replacement of -Cl with -Br at position 2 increases molecular weight and density but lowers boiling point compared to the target compound.

- Bromine’s larger atomic radius and polarizability likely enhance intermolecular forces, yet steric effects from the isopropyl group may reduce boiling point.

Benzene, 1-bromo-4-chloro-2-methyl- (CAS 14495-51-3)

Comparison :

- The absence of an isopropyl group results in a significantly lower boiling point (~100°C lower than the target compound), highlighting the role of bulky substituents in elevating boiling points.

Positional Isomerism and Alkyl Group Effects

Benzene, 1-chloro-4-(1-methylethyl)-

Comparison :

Benzene, 1-chloro-4-methyl- (CAS 106-43-4)

Comparison :

- The target compound’s isopropyl group increases molecular weight and boiling point by ~75°C, demonstrating the impact of branching on physical properties.

Benzene, 1-methyl-4-(1-methylethyl)- (p-Cymene)

Comparison :

- The addition of a chloro group in the target compound may enhance insecticidal efficacy due to increased electrophilicity and membrane disruption. However, direct biological data for the chlorinated derivative is lacking in the evidence.

Key Research Findings

Substituent Effects : Bulky alkyl groups (e.g., isopropyl) significantly elevate boiling points and alter steric interactions in reactions .

Halogen Impact : Bromine substitution increases density and toxicity compared to chlorine analogs .

Biological Relevance : Chlorination may enhance pesticidal activity, though direct evidence for the target compound requires further study .

Biological Activity

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-, also known as 2-chloro-1-methyl-4-isopropylbenzene, is a chlorinated aromatic hydrocarbon with various biological activities that have been the subject of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H13Cl

- Molecular Weight : 172.67 g/mol

- CAS Number : 99-87-6

Biological Activities

The biological activities of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that chlorinated compounds, including this benzene derivative, exhibit antimicrobial properties. Studies have shown that halogenated benzenes can disrupt microbial cell membranes and inhibit growth. Specific investigations into its efficacy against various bacterial strains have been conducted, revealing potential applications in antimicrobial formulations.

2. Cytotoxicity and Mutagenicity

The compound has been evaluated for its cytotoxic effects in various cell lines. For instance, studies have indicated that certain chlorinated benzenes can induce DNA damage and exhibit mutagenic properties. The mechanism often involves the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cellular apoptosis.

3. Endocrine Disruption

There is evidence suggesting that some chlorinated aromatic compounds can act as endocrine disruptors. This activity is particularly concerning in environmental contexts where such compounds may interfere with hormonal signaling pathways in wildlife and humans.

Case Study: Cytotoxic Effects

In a study examining the cytotoxic effects of various chlorinated aromatic compounds, Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- was found to have an IC50 value indicating significant cytotoxicity against human cancer cell lines. The study utilized a range of concentrations to determine the dose-response relationship.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- | MCF-7 | 25 |

| Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- | HeLa | 30 |

The cytotoxic effects are primarily attributed to the compound's ability to generate ROS upon metabolic activation. This leads to oxidative damage to cellular components including lipids, proteins, and DNA. The resulting DNA strand breaks are a critical factor in the observed mutagenicity.

Toxicology and Safety

Toxicological assessments have classified Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- as hazardous due to its potential carcinogenic effects. Long-term exposure has been associated with hematological disorders, including leukemia. Regulatory bodies recommend strict handling procedures to mitigate exposure risks.

Q & A

Q. What are the optimal synthetic routes for Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- in laboratory settings?

The compound is synthesized via chlorination of 4-isopropyltoluene under controlled conditions. Key parameters include:

- Temperature : Maintained between 40–60°C to minimize side reactions (e.g., polychlorination) .

- Solvent choice : Non-polar solvents (e.g., dichloromethane) enhance selectivity for monochlorination .

- Reactor design : Continuous flow reactors improve yield consistency by ensuring uniform mixing and temperature control .

- Catalysts : Lewis acids like FeCl₃ may accelerate chlorination but require careful quenching to avoid degradation .

Q. How can spectroscopic techniques confirm the structure of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-?

- ¹H NMR : Protons on the isopropyl group (δ 1.2–1.4 ppm, doublet) and methyl group (δ 2.3 ppm, singlet) are diagnostic. The aromatic proton adjacent to chlorine (δ 6.8–7.1 ppm) shows a deshielded singlet due to electron withdrawal .

- IR spectroscopy : C-Cl stretching at ~550–650 cm⁻¹ and aromatic C-H bending at ~800 cm⁻¹ confirm substitution patterns .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 168 for molecular ion) distinguish it from isomers like 1-chloro-4-isopropyltoluene .

Q. What are the key physical properties critical for experimental design?

- Boiling point : Reported as 415 K (141.85°C) under standard conditions .

- Solubility : Low polarity limits solubility in aqueous systems; use polar aprotic solvents (e.g., DMF) for reactions .

- Thermodynamic stability : Differential scanning calorimetry (DSC) confirms no exothermic decomposition below 200°C, enabling safe handling in most syntheses .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?

Discrepancies arise from measurement techniques (e.g., static vs. dynamic methods). To address this:

- Standardize conditions : Use NIST-recommended static methods with calibrated equipment .

- Validate purity : Chromatographic analysis (e.g., HPLC) ensures >98% purity before measurements .

- Cross-reference datasets : Compare results with structurally similar compounds (e.g., p-cymene derivatives) to identify outliers .

Q. What strategies mitigate steric hindrance during functionalization reactions?

The isopropyl and methyl groups create steric bulk, limiting electrophilic substitution. Solutions include:

- Directed ortho-metalation : Use bulky bases (e.g., LDA) to deprotonate positions meta to chlorine, enabling selective functionalization .

- Microwave-assisted synthesis : Enhances reaction rates in sterically challenging substitutions (e.g., sulfonation) .

- Protecting groups : Temporarily shield the isopropyl group with silyl ethers to improve accessibility .

Q. How can regioselectivity challenges in aromatic substitution be addressed?

The chlorine atom directs electrophiles to the para position, but steric effects from isopropyl/methyl groups can override electronic effects. Methodological adjustments:

- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states for para substitution .

- Catalytic systems : Pd-mediated C-H activation selectively targets less hindered positions .

- Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution (e.g., Fukui indices) .

Analytical Challenges

Q. How can isomers or byproducts be differentiated in chromatographic analysis?

- GC retention indices : Compare with known standards (e.g., 1-methyl-4-(1-methylethyl)-benzene elutes earlier due to lower polarity) .

- MS/MS fragmentation : Isomers like 2-chloro-1-methyl-3-isopropylbenzene show distinct fragment ions (e.g., m/z 133 vs. m/z 168) .

- Chiral columns : Resolve enantiomers if asymmetric synthesis introduces stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.